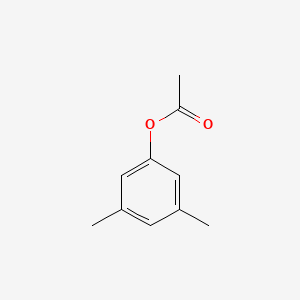
3,5-Dimethylphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,5-Dimethylphenyl acetate is an organic compound with the molecular formula C10H12O2. It is an ester derived from 3,5-dimethylphenol and acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactive ester functional group.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylphenyl acetate can be synthesized through the esterification of 3,5-dimethylphenol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions: 3,5-Dimethylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3,5-dimethylphenol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Hydrolysis: 3,5-Dimethylphenol and acetic acid.
Reduction: 3,5-Dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
3,5-Dimethylphenyl acetate serves as an important intermediate in organic synthesis. Its reactive ester group allows it to undergo various chemical transformations:
- Hydrolysis: Yields 3,5-dimethylphenol and acetic acid.
- Reduction: Converts to 3,5-dimethylbenzyl alcohol using reducing agents like lithium aluminum hydride.
- Electrophilic Substitution: The aromatic ring can undergo nitration or halogenation to introduce different functional groups.
Biology
Research into the biological activities of compounds derived from this compound is ongoing. Potential applications include:
- Antimicrobial Properties: Investigations into its derivatives suggest possible antimicrobial effects.
- Anti-inflammatory Activities: Some studies indicate that derivatives may exhibit anti-inflammatory properties.
Medicine
The compound is being explored as a precursor for pharmaceutical compounds. Its derivatives could play roles in drug development due to their potential biological activities.
Industry
This compound is widely used in:
- Fragrance Industry: Due to its pleasant aroma, it is incorporated into perfumes and scented products.
- Flavoring Agents: Utilized in food products for flavor enhancement.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Reactive ester group |
| Biology | Antimicrobial and anti-inflammatory research | Potential therapeutic uses |
| Medicine | Precursor for pharmaceuticals | Investigated for biological activity |
| Industry | Fragrance and flavoring agents | Pleasant aroma |
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound using continuous flow reactors to enhance yield and efficiency. The use of solid acid catalysts improved reaction rates significantly compared to traditional batch methods .
Research evaluated the antimicrobial properties of various esters derived from this compound. Results indicated that certain derivatives exhibited significant activity against common bacterial strains, suggesting potential applications in pharmaceuticals .
作用機序
The mechanism of action of 3,5-dimethylphenyl acetate primarily involves its ester functional group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 3,5-dimethylphenol and acetic acid. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent. The aromatic ring can undergo electrophilic substitution reactions, where the electron-rich ring attracts electrophiles, leading to the formation of substituted derivatives.
類似化合物との比較
3,5-Dimethylphenol: The parent compound from which 3,5-dimethylphenyl acetate is derived.
3,5-Dimethylbenzyl alcohol: The reduction product of this compound.
3,5-Dimethylbenzoic acid: An oxidation product of this compound.
Comparison: this compound is unique due to its ester functional group, which imparts different reactivity compared to its parent compound, 3,5-dimethylphenol. The ester group makes it more susceptible to hydrolysis and reduction reactions. In contrast, 3,5-dimethylphenol primarily undergoes electrophilic substitution reactions. The reduction product, 3,5-dimethylbenzyl alcohol, has different chemical properties and applications compared to the ester. Similarly, 3,5-dimethylbenzoic acid, an oxidation product, has distinct reactivity and uses in organic synthesis.
特性
CAS番号 |
877-82-7 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
acetic acid;3,5-dimethylphenol |
InChI |
InChI=1S/C8H10O.C2H4O2/c1-6-3-7(2)5-8(9)4-6;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChIキー |
BRYARUBITSWERR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C)C |
正規SMILES |
CC1=CC(=CC(=C1)O)C.CC(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













